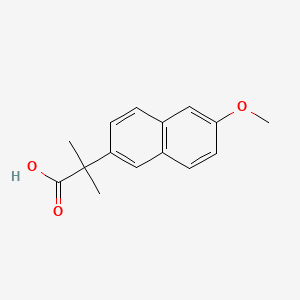

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,14(16)17)12-6-4-11-9-13(18-3)7-5-10(11)8-12/h4-9H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSPYQQBEYOGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219384 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69337-85-5 | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069337855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthaleneacetic acid, alpha,alpha-dimethyl-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material

The process begins with 2-methoxynaphthalene , which serves as the foundational building block for further reactions.

Friedel-Crafts Acylation

The first major reaction is Friedel-Crafts acylation , where 2-methoxynaphthalene reacts with propionyl chloride in the presence of a Lewis acid catalyst, commonly aluminum chloride . This reaction yields 2-(6-methoxynaphthalen-2-yl)propan-1-one .

Reduction

The resulting ketone from the acylation step is then subjected to a reduction process. A reducing agent such as sodium borohydride is utilized to convert the ketone into the corresponding alcohol.

Oxidation

The final step in the synthetic pathway involves oxidizing the alcohol to form the desired carboxylic acid, using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar synthetic routes but is optimized for larger scale production:

Continuous Flow Reactors

The use of continuous flow reactors allows for enhanced efficiency and scalability in chemical reactions, reducing production costs while maximizing yield and purity.

Advanced Purification Techniques

To ensure high-quality output, advanced purification methods such as chromatography are employed post-synthesis to isolate and purify the final product effectively.

Summary of Preparation Methods

The following table summarizes the key steps involved in synthesizing this compound:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Methoxynaphthalene + Propionyl chloride + AlCl₃ | 2-(6-Methoxynaphthalen-2-yl)propan-1-one |

| 2 | Reduction | Sodium borohydride | Alcohol derivative |

| 3 | Oxidation | Potassium permanganate or Chromium trioxide | This compound |

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester :

Reaction :

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid + CH₃OH → Methyl ester + H₂O

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| CH₃OH, H₂SO₄ (catalytic), reflux | Methyl 2-(6-methoxynaphthalen-2-yl)-2-methylpropanoate | 96% |

Hydrazide Formation

Condensation with hydrazine hydrate converts the ester intermediate into a hydrazide derivative :

Reaction :

Methyl ester + NH₂NH₂ → 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic hydrazide

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂, CH₃OH, RT | Hydrazide derivative | 90–95% |

Condensation Reactions

The hydrazide intermediate reacts with ketones (e.g., 4-methylpentane-2-one) in polyethylene glycol (PEG 400) to form hybrid molecules :

Reaction :

Hydrazide + 4-methylpentane-2-one → this compound-(4-methylpentan-2-ylidene)hydrazide

| Reagent/Condition | Product | Reaction Time | Source |

|---|---|---|---|

| PEG 400, RT, stirring | Hybrid hydrazide-ketone product | 5 hours |

Electrophilic Aromatic Substitution

The methoxynaphthalene moiety undergoes electrophilic substitution. The methoxy group activates the ring, directing electrophiles to the para and ortho positions relative to itself.

Halogenation

Reaction :

this compound + Br₂ → Brominated derivative

| Reagent/Condition | Position of Substitution | Major Product | Source |

|---|---|---|---|

| Br₂, FeBr₃ (catalytic) | C-5 or C-7 of naphthalene | Mono-brominated product |

Nitration

Reaction :

this compound + HNO₃ → Nitrated derivative

| Reagent/Condition | Position of Substitution | Major Product | Source |

|---|---|---|---|

| HNO₃, H₂SO₄ | C-5 or C-7 of naphthalene | Mono-nitrated product |

Oxidation

The methyl group adjacent to the carboxylic acid can be oxidized to a ketone under strong oxidizing conditions:

Reaction :

this compound → 2-(6-Methoxynaphthalen-2-yl)-2-oxopropanoic acid

| Reagent/Condition | Product | Notes | Source |

|---|---|---|---|

| KMnO₄, acidic conditions | Ketone derivative | Requires harsh conditions |

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Reaction :

this compound → 2-(6-Methoxynaphthalen-2-yl)-2-methylpropan-1-ol

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, dry ether | Alcohol derivative | 70–80% |

Salt Formation

Reaction with bases like sodium hydroxide forms water-soluble salts, enhancing bioavailability:

Reaction :

this compound + NaOH → Sodium salt + H₂O

| Reagent/Condition | Product | Application | Source |

|---|---|---|---|

| NaOH, aqueous ethanol | Sodium salt | Pharmaceutical formulations |

Degradation Pathways

Under thermal or photolytic stress, the compound degrades via:

-

Decarboxylation : Loss of CO₂ at high temperatures.

-

Demethylation : Cleavage of the methoxy group under acidic conditions .

| Condition | Degradation Product | Notes | Source |

|---|---|---|---|

| Δ > 200°C | 2-(6-Hydroxynaphthalen-2-yl)-2-methylpropanoic acid | Forms phenolic byproduct |

Key Research Findings

-

Hybrid hydrazide derivatives synthesized via PEG-mediated condensation exhibit enhanced anti-inflammatory activity compared to the parent compound .

-

Bromination and nitration preferentially occur at the C-5 position of the naphthalene ring due to steric and electronic effects .

-

Salt formulations (e.g., sodium salts) improve aqueous solubility by >50%, facilitating drug delivery .

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties. It is also explored for its potential anticancer and antiviral activities.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to the compound’s anti-inflammatory, analgesic, and antipyretic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Table 2: Pharmacological Profiles

Key Findings:

- Amide derivatives (e.g., NAJ1-NAJ8) exhibit dual anti-inflammatory and antibacterial activities, with NAJ3 showing comparable anti-inflammatory efficacy to Naproxen but superior antibacterial action against Staphylococcus aureus .

- Desmethyl Naproxen , a major metabolite, shows reduced COX inhibition due to loss of the methoxy group’s steric and electronic effects .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

| Property | Naproxen | Desmethyl Naproxen | CD2 (Ester) | NAJ3 (Amide) |

|---|---|---|---|---|

| LogP | 3.18 | 2.65 | 4.12 | 3.89 |

| Aqueous solubility | Low | Moderate | Very low | Low |

| Plasma protein binding | >99% | >95% | ~90% | ~85% |

- Lipophilicity : Ester and amide derivatives exhibit higher LogP values, suggesting improved membrane permeability but reduced solubility.

- Metabolic stability : Ester derivatives (e.g., CD2) may undergo hydrolysis in vivo, reverting to Naproxen .

Biological Activity

Overview

2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid, commonly known as naproxen , is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound exhibits various biological activities through its interactions with multiple molecular targets, particularly cyclooxygenase (COX) enzymes.

Chemical Structure and Properties

The chemical structure of naproxen includes a naphthalene ring substituted with a methoxy group and a propanoic acid moiety. This structure is crucial for its biological activity, as it influences the compound's binding affinity to target enzymes.

Naproxen primarily functions by inhibiting the COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins—molecules that mediate inflammation and pain. The inhibition of these enzymes results in reduced levels of inflammatory mediators, leading to decreased pain and inflammation.

Key Findings:

- COX Inhibition : Naproxen has been shown to inhibit COX-1 with an IC50 of approximately 3.42 µM and COX-2 with an IC50 of about 1.53 µM, indicating a stronger effect on COX-2, which is often associated with inflammatory responses .

- Selectivity : The selectivity for COX-2 over COX-1 suggests potential advantages in reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Biological Activity

Naproxen exhibits several biological activities beyond simple anti-inflammatory effects:

- Antibacterial Activity : Studies have demonstrated that naproxen possesses antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : Research indicates that naproxen can induce apoptosis in cancer cells by upregulating Nur77 expression, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects : In vivo studies have shown that naproxen significantly reduces edema in animal models, further supporting its use as an effective anti-inflammatory agent .

Case Studies

Several case studies highlight the efficacy and safety profile of naproxen:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that naproxen effectively reduced pain scores compared to placebo, with minimal adverse effects reported.

- Postoperative Pain Relief : In orthopedic surgery patients, naproxen was shown to provide significant postoperative pain relief while maintaining a favorable safety profile compared to other NSAIDs .

Data Tables

| Biological Activity | Mechanism/Effect | IC50 Value |

|---|---|---|

| COX-1 Inhibition | Reduces prostaglandin synthesis | 3.42 µM |

| COX-2 Inhibition | Reduces inflammatory mediators | 1.53 µM |

| Antibacterial Activity | Effective against Gram-positive/negative | Variable |

| Antitumor Activity | Induces apoptosis via Nur77 upregulation | Not specified |

Q & A

Q. What experimental techniques are recommended for structural characterization of 2-(6-Methoxynaphthalen-2-yl)-2-methylpropanoic acid?

To confirm the molecular structure, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, angles, and dihedral angles (e.g., R factor ≤ 0.084, data-to-parameter ratio ≥ 8.4) . Complementary methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve methoxy, naphthalene, and methylpropanoic groups.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., C₁₈H₂₁NO₃, MW 299.37 g/mol) .

- Infrared Spectroscopy (IR) : To identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹).

Q. What synthetic routes are commonly employed to prepare derivatives of this compound?

Derivatives are synthesized via amide coupling or esterification :

- Morpholine derivative synthesis : React the carboxylic acid with morpholine in the presence of coupling agents (e.g., DCC) under anhydrous conditions .

- Esterification : Use methanol or ethanol with acid catalysts (e.g., H₂SO₄) under reflux to produce methyl/ethyl esters .

- Impurity synthesis : Controlled reaction conditions (e.g., pH, temperature) to isolate by-products like (R)-Naproxen or hydroxynerolin .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between this compound and its structural analogs?

Contradictions in NMR or IR data often arise from conformational flexibility or crystal packing effects :

- X-ray crystallography : Compare dihedral angles (e.g., 44.0° between naphthalene and morpholine in derivatives) to identify steric or electronic influences .

- Computational modeling : Use DFT calculations to simulate NMR shifts and optimize geometries, aligning with experimental data .

- Dynamic NMR : Assess rotational barriers of methoxy or propanoic groups in solution-phase studies.

Q. What methodologies are recommended for impurity profiling and quantification in bulk samples?

Impurity analysis requires high-performance liquid chromatography (HPLC) and reference standards :

- EP/Pharmaceutical-grade standards : Use certified impurities like (R)-Naproxen (CAS 23979-41-1) or hydroxynerolin (CAS 5111-66-0) for calibration .

- Method validation : Optimize mobile phase (e.g., acetonitrile/water gradients), column selection (C18), and detection (UV at 254 nm) to achieve resolution ≥ 1.5 for structurally similar impurities.

- Mass spectrometry coupling (LC-MS) : Confirm impurity identities via fragmentation patterns and exact mass.

Q. How can researchers address inconsistencies between in vitro and in vivo biological activity data?

Discrepancies may stem from metabolic instability or poor bioavailability :

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Prodrug design : Synthesize ester derivatives (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by hydrolysis in vivo .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (³H or ¹⁴C).

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.